2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that features a unique combination of pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrazole with a suitable chloro-substituted triazine derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with additional oxygen functionalities.
Reduction Products: Reduced forms with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of pyrazole and triazine rings, which imparts distinct chemical and biological properties. This structural motif is not commonly found in other compounds, making it a valuable scaffold for drug discovery and materials science .
Properties
Molecular Formula |
C10H9ClN6 |
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Molecular Weight |
248.67 g/mol |
IUPAC Name |
2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C10H9ClN6/c1-6-5-8(15-14-6)12-9-7-3-2-4-17(7)16-10(11)13-9/h2-5H,1H3,(H2,12,13,14,15,16) |
InChI Key |
BLUHYWZUCBISDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NN3C2=CC=C3)Cl |
Origin of Product |
United States |
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